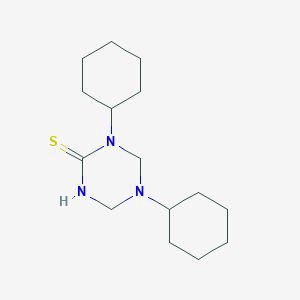
1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine, also known as FMeP or NSC-348884, is a synthetic compound that has gained interest in the field of cancer research due to its potential as an anticancer agent. FMeP belongs to the class of piperazine derivatives and has been found to exhibit cytotoxic effects on a variety of cancer cells.
作用机制
The mechanism of action of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine is not fully understood, but it is believed to involve the disruption of cellular processes that are important for cancer cell survival. 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been found to inhibit the activity of the proteasome, which is a cellular complex that is involved in the degradation of proteins. By inhibiting the proteasome, 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine can disrupt cellular processes that are dependent on the degradation of specific proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been found to have a range of biochemical and physiological effects on cancer cells. In addition to inhibiting the proteasome, 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been found to induce the accumulation of reactive oxygen species (ROS) in cancer cells. ROS are highly reactive molecules that can damage cellular components, leading to cell death. 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has also been found to induce DNA damage in cancer cells, which can lead to cell death or senescence.
实验室实验的优点和局限性
One advantage of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine is that it exhibits cytotoxic effects on a variety of cancer cells, making it a potentially useful agent for the treatment of multiple types of cancer. However, 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine also has limitations, including its low solubility in water and its potential toxicity to normal cells. These limitations can make it difficult to use 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine in in vivo experiments.
未来方向
There are several future directions for research on 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine. One direction is to investigate the mechanism of action of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine in more detail, including the specific proteins and pathways that are targeted by the compound. Another direction is to develop more effective formulations of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine that can improve its solubility and reduce its toxicity to normal cells. Additionally, further studies are needed to evaluate the in vivo efficacy of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine and its potential as a therapeutic agent for cancer.
合成方法
The synthesis of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine involves the reaction of 3-methoxybenzoyl chloride with 1-(2-furyl)ethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine.
科学研究应用
1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine exhibits cytotoxic effects on a variety of cancer cells, including breast cancer, lung cancer, and colon cancer. 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
属性
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-5-2-4-14(12-15)17(20)19-9-7-18(8-10-19)13-16-6-3-11-22-16/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEWLOGWBVVXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973856 |
Source


|
| Record name | {4-[(Furan-2-yl)methyl]piperazin-1-yl}(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Furan-2-ylmethyl)piperazin-1-yl](3-methoxyphenyl)methanone | |
CAS RN |
5832-05-3 |
Source


|
| Record name | {4-[(Furan-2-yl)methyl]piperazin-1-yl}(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)

![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)
![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)

![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5880666.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)

![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5880674.png)

